N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl substituent, and a dihydrobenzothiazole core
Preparation Methods
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole core. This intermediate is then subjected to further functionalization to introduce the methoxy and prop-2-en-1-yl groups. The final step involves the formation of the propanamide moiety through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Chemical Reactions Analysis
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s unique structure and biological activities make it a candidate for drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity, for applications in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with membrane proteins, disrupting cellular signaling pathways and leading to antimicrobial effects .
Comparison with Similar Compounds
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-methoxybenzothiazole: Exhibits antifungal and anti-inflammatory activities.
2-(4-methoxyphenyl)benzothiazole: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-9-16-13-10(18-3)7-6-8-11(13)19-14(16)15-12(17)5-2/h4,6-8H,1,5,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPRJSMQMGHCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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